Fmoc-Ser(tBu)-OPfp
CAS No.: 105751-13-1
Cat. No.: VC21539509
Molecular Formula: C28H24F5NO5
Molecular Weight: 549.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105751-13-1 |
|---|---|
| Molecular Formula | C28H24F5NO5 |
| Molecular Weight | 549.5 g/mol |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate |
| Standard InChI | InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 |
| Standard InChI Key | DOUJYVMLNKRFHE-IBGZPJMESA-N |
| Isomeric SMILES | CC(C)(C)OC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| SMILES | CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
| Canonical SMILES | CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structure
Fmoc-Ser(tBu)-OPfp represents a protected and activated form of serine used extensively in peptide chemistry. The full chemical name is (2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate . This compound contains three key functional components that make it valuable for peptide synthesis:
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The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary N-terminal protecting group that is base-labile but acid-stable .
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The tert-butyl (tBu) group protects the serine side chain hydroxyl group during synthesis .
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The pentafluorophenyl (OPfp) active ester facilitates efficient coupling reactions with other amino acids .
The compound exists in two stereoisomeric forms: the L-form (Fmoc-Ser(tBu)-OPfp) with CAS number 105751-13-1, and the D-form (Fmoc-D-Ser(tBu)-OPfp) with CAS number 244633-35-0 . The L-form exhibits an optical rotation value of D= 11.6 ± 2° (C=1 in chloroform) at 25°C .
Physical and Chemical Properties
Fmoc-Ser(tBu)-OPfp possesses distinct physical and chemical properties that influence its behavior in synthetic applications. The compound has a molecular formula of C₂₈H₂₄F₅NO₅ and a molecular weight of 549.5 g/mol . A comprehensive overview of its physical properties is presented in Table 1.
Table 1: Physical Properties of Fmoc-Ser(tBu)-OPfp
The compound's solubility characteristics are crucial for its application in peptide synthesis. It demonstrates good solubility in dimethylformamide (DMF) and other organic solvents commonly used in peptide chemistry, which facilitates its incorporation into automated and manual synthesis protocols .
| Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 1.8202 mL | 9.1008 mL | 18.2017 mL |
| 5 mM | 0.364 mL | 1.8202 mL | 3.6403 mL |
| 10 mM | 0.182 mL | 0.9101 mL | 1.8202 mL |
Data obtained from GlpBio product information
Role in Peptide Synthesis
Fmoc Solid Phase Peptide Synthesis
Fmoc-Ser(tBu)-OPfp plays a critical role in Fmoc-based solid phase peptide synthesis (SPPS), a method that has become the standard approach for synthesizing peptides on solid support . The compound's design addresses several challenges in peptide synthesis:
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The Fmoc group is acid-stable but base-labile, making it compatible with orthogonal protection strategies .
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The tBu protecting group on the serine side chain hydroxyl prevents unwanted side reactions during synthesis .
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The OPfp active ester enhances coupling efficiency and reduces racemization .
In a typical SPPS protocol, Fmoc-Ser(tBu)-OPfp reacts with free amino groups on the growing peptide chain attached to a solid support. The pentafluorophenyl ester serves as an excellent leaving group, facilitating the formation of an amide bond. Subsequently, the Fmoc group is removed using a base (typically piperidine in DMF), revealing a new amino group for the next coupling cycle .
Coupling Efficiency
Research has demonstrated that Fmoc-Ser(tBu)-OPfp exhibits excellent coupling efficiency in peptide synthesis. Table 3 presents comparative data on coupling efficiency for Fmoc-Ser(tBu)-OH on different resins, providing context for understanding the advantages of the OPfp active ester.
Table 3: Coupling Efficiency of Fmoc-Ser(tBu)-OH on Different Resins
| Amino Acid | Resin Type | Theoretical Loading (mmol/g) | Actual Loading (mmol/g) | Efficiency (%) | Average Efficiency (%) |
|---|---|---|---|---|---|
| Fmoc-Ser(tBu)-OH | Polystyrene | 0.98 | 0.731 | 96.3 | 92.4 ± 4.9 |
| 0.635 | 86.8 | ||||
| 0.688 | 94.1 | ||||
| Fmoc-Ser(tBu)-OH | Chem Matrix | 0.48 | 0.374 | 90.9 | 91.2 ± 1.5 |
| 0.369 | 89.8 | ||||
| 0.381 | 92.8 |
Data adapted from continuous flow protocol research
The OPfp active ester form of Fmoc-Ser(tBu) generally achieves even higher coupling efficiencies than the free acid form shown in the table, particularly in challenging synthesis scenarios involving hindered amino acids or difficult sequences .
Research Applications
Fmoc-Ser(tBu)-OPfp has found application in numerous research areas, demonstrating its versatility and utility in peptide science and related fields.
Peptide Synthesis Applications
The compound serves as a key building block in the synthesis of complex peptides, particularly in solid-phase peptide synthesis (SPPS) . Its importance in this field stems from its ability to facilitate the efficient assembly of peptide sequences that may otherwise be challenging to synthesize. Research has shown that the OPfp active ester enables rapid coupling reactions even in sterically hindered positions .
Development of Therapeutic Peptides
Fmoc-Ser(tBu)-OPfp is employed extensively in the development of peptide-based therapeutics. The compound provides a stable and versatile framework for modifying peptide structures to enhance their biological activity and stability . This application is particularly significant in the pharmaceutical industry, where peptide drugs represent an important and growing class of therapeutics.
Bioconjugation Applications
The compound is utilized in bioconjugation techniques, facilitating the attachment of peptides to various biomolecules . This application is essential for creating targeted drug delivery systems where peptides serve as targeting moieties. The precise control over the coupling reaction afforded by the OPfp active ester makes Fmoc-Ser(tBu)-OPfp particularly valuable in this context.
Chemical Reactivity and Behavior
Reactivity of the OPfp Ester
The pentafluorophenyl (OPfp) ester of Fmoc-Ser(tBu)-OPfp exhibits high reactivity toward nucleophiles, particularly primary amines. This reactivity stems from the electron-withdrawing effect of the five fluorine atoms, which enhances the electrophilicity of the carbonyl carbon . The resulting activated ester readily undergoes aminolysis reactions to form amide bonds during peptide synthesis.
Stability Considerations
The tert-butyl (tBu) protecting group on the serine side chain is stable under basic conditions but is cleaved during treatment with strong acids such as TFA . This orthogonal protection scheme allows for selective deprotection during different stages of peptide synthesis.
Cleavage and Deprotection
In peptide synthesis, the final step typically involves cleavage from the solid support and deprotection of side chain protecting groups. For peptides containing Fmoc-Ser(tBu)-OPfp, the tert-butyl group is removed during treatment with trifluoroacetic acid (TFA) . Table 4 outlines common cleavage conditions for tert-butyl protected amino acids.
Table 4: Cleavage Conditions for tBu Protected Amino Acids
| Reagent | Composition | Time (hours) | Protected Groups Removed | Notes |
|---|---|---|---|---|
| B | TFA/water/phenol/triisopropylsilane (88/5/5/2) | 1-8 | Boc, tBu, Trt | All peptides |
| T | TFA/TES (95/5) | 1-4 | Boc, tBu, Trt | Do not use with Arg or Trp |
| K | TFA/water (95/5) | 1-4 | Boc, tBu, Trt, Pbf | Do not use with Trp, Met or Cys |
Data adapted from cleavage and deprotection protocols
For serine derivatives, the tBu group is generally removed efficiently within 1-2 hours using standard TFA-based cleavage cocktails . Complete removal of the protecting group can be monitored by HPLC, allowing for optimization of cleavage conditions for specific peptide sequences.
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